Acetamide, N,N-dimethyl-2-(2,6-xylidino)-

Description

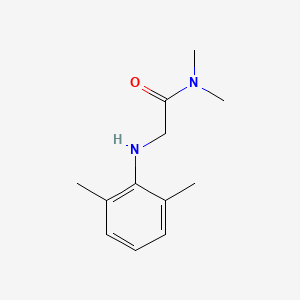

Acetamide, N,N-dimethyl-2-(2,6-xylidino)- (CAS 77045-28-4) is a substituted acetamide featuring an N,N-dimethyl group and a 2,6-dimethylphenyl (2,6-xylidino) moiety attached to the acetamide backbone. This structure confers unique physicochemical properties, such as low hydrogen bond donors/acceptors and restricted rotatable bonds, which enhance oral bioavailability and central nervous system (CNS) penetration . It is structurally related to pharmaceutical agents targeting neurological disorders, such as α-synuclein aggregation inhibitors (e.g., CNS-11g) and sedatives (e.g., xylazine derivatives) .

Structure

3D Structure

Properties

CAS No. |

55882-99-0 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-(2,6-dimethylanilino)-N,N-dimethylacetamide |

InChI |

InChI=1S/C12H18N2O/c1-9-6-5-7-10(2)12(9)13-8-11(15)14(3)4/h5-7,13H,8H2,1-4H3 |

InChI Key |

GITDGRCAOGDHCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of 2,6-Dimethylaniline with Acetylating Agents

The classical approach involves the acylation of 2,6-dimethylaniline (also known as 2,6-xylylamine) with acetyl chloride or acetic anhydride in the presence of a base or catalyst. This reaction forms N-(2,6-dimethylphenyl)acetamide, which can be further methylated to introduce the N,N-dimethyl groups.

-

- Solvent: Acetic acid or organic solvents like dichloromethane

- Catalyst: Sodium acetate or triethylamine to neutralize byproducts

- Temperature: Elevated temperatures (typically reflux conditions, 70–120°C)

- Time: Several hours to ensure complete conversion

$$

\text{2,6-Dimethylaniline} + \text{Acetic Anhydride} \xrightarrow[\text{NaOAc}]{\Delta} \text{N-(2,6-Dimethylphenyl)acetamide}

$$

The secondary amide formed can be methylated using methylating agents such as methyl iodide or formaldehyde with formic acid (Eschweiler–Clarke reaction) to obtain the N,N-dimethyl derivative.

Synthesis via Substitution on 2-Chloro-N-(2,6-dimethylphenyl)acetamide

An alternative and efficient route involves preparing the chloroacetamide intermediate followed by nucleophilic substitution with dimethylamine:

- Step 1: Preparation of 2-chloro-N-(2,6-dimethylphenyl)acetamide by reacting 2,6-dimethylaniline with chloroacetyl chloride under basic conditions.

Step 2: Nucleophilic substitution of the chloro group by dimethylamine to yield N-(2,6-dimethylphenyl)-N,N-dimethylacetamide.

-

- Solvent: Tetrahydrofuran or ethanol

- Temperature: 0°C to room temperature for substitution step

- Time: Overnight stirring for complete conversion

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2,6-dimethylaniline + chloroacetyl chloride, base (e.g., triethylamine), solvent (THF), 0–5°C | 2-chloro-N-(2,6-dimethylphenyl)acetamide |

| 2 | Intermediate + dimethylamine (in THF), stirred overnight at 0°C to RT | N,N-dimethyl-2-(2,6-xylidino)acetamide |

- Yield: Approximately 60–70% reported in literature.

Synthesis Using N,N-Dimethylacetamide as a Reagent

In some advanced synthetic protocols, N,N-dimethylacetamide itself is used as a methylating agent or solvent, reacting with 2,6-dimethylaniline derivatives under catalytic conditions to form the target compound.

- Catalysts: Basic catalysts or transition metal catalysts (e.g., palladium)

- Reaction conditions: Elevated temperatures (100–150°C), often under inert atmosphere

- Mechanism: Amidation via nucleophilic attack and elimination steps

This method is less common but offers advantages in selectivity and purity.

Alternative Synthetic Routes

Reaction with ethyl cyanoacetate: 2,6-dimethylaniline reacts with ethyl cyanoacetate in dimethylformamide solvent under reflux for 12 hours to yield cyanoacetamide derivatives, which can be further transformed into acetamide analogs.

Hydrogen chloride-mediated substitution: Using methylamine in tetrahydrofuran followed by acid-base workup to obtain methylamino acetamide derivatives, which are structurally related to the target compound.

Data Table Summarizing Preparation Methods

| Method No. | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,6-dimethylaniline + acetic anhydride | Sodium acetate (catalyst) | Reflux in acetic acid, 80–120°C, 4–6 h | 70–85 | Classical acylation |

| 2 | 2,6-dimethylaniline + chloroacetyl chloride | Triethylamine (base), dimethylamine (nucleophile) | Step 1: 0–5°C; Step 2: 0°C to RT, overnight | 60–70 | Two-step substitution |

| 3 | 2,6-dimethylaniline + N,N-dimethylacetamide | Pd catalyst, base | 100–150°C, inert atmosphere | 50–65 | Catalytic amidation |

| 4 | 2,6-dimethylaniline + ethyl cyanoacetate | DMF solvent | Reflux, 12 h | 80–83 | Cyanoacetamide intermediate |

| 5 | 2-chloro-N-(2,6-dimethylphenyl)acetamide + methylamine | HCl, NaOH for workup | 0°C, overnight | 67 | Methylamino acetamide intermediate |

Research Findings and Analytical Characterization

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows characteristic methyl signals on the aromatic ring (2,6 positions) and N,N-dimethyl groups.

- $$^{13}C$$ NMR confirms the amide carbonyl carbon resonance around 168 ppm.

- Infrared Spectroscopy (IR):

- Amide C=O stretch observed at 1650–1680 cm$$^{-1}$$

- N–H stretch near 3300 cm$$^{-1}$$ (if secondary amide present)

- Mass Spectrometry (MS):

- Molecular ion peak consistent with calculated molecular weight (~191 Da for parent ion)

- High-Performance Liquid Chromatography (HPLC):

- Used for purity assessment and identification in pharmaceutical formulations, retention times compared to standards.

Industrial Scale Considerations

- Use of acetic acid as solvent and sodium acetate as catalyst is common for scalability.

- Continuous flow reactors have been explored for improved space-time yields.

- Purification often involves crystallization from ethanol or ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N-dimethyl-2-(2,6-xylidino)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides and acids.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetamide, N,N-dimethyl-2-(2,6-xylidino)- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a reagent in biochemical assays and studies.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Acetamides with 2,6-Xylidino Moieties

Key Compounds :

Structural and Functional Insights :

- Bioavailability : The N,N-dimethyl group in the target compound reduces hydrogen bonding capacity, improving lipid solubility and CNS penetration compared to analogs with bulkier substituents (e.g., ethyl or methoxymethyl groups) .

- Therapeutic vs. Agricultural Use : While the target compound and CNS-11g (a related α-synuclein inhibitor) are explored for neurological applications, chloro-substituted analogs like alachlor are herbicides, demonstrating how substituents dictate functional roles .

- Metabolites and Derivatives: Ethylamino derivatives (e.g., 7728-40-7) are metabolites of lidocaine, emphasizing the pharmacological relevance of the 2,6-xylidino group in anesthesia .

Heterocyclic Derivatives with 2,6-Xylidino Groups

Xylazine Hydrochloride (CAS 23076-35-9):

- Structure: Contains a 5,6-dihydro-4H-1,3-thiazine ring instead of acetamide, linked to 2,6-xylidino.

- Application : Veterinary sedative; the thiazine ring enhances receptor binding affinity in the CNS compared to acetamide-based structures .

Zolpidem (CAS 82626-48-0):

Physicochemical and Toxicological Data

| Property | Acetamide, N,N-Dimethyl-2-(2,6-Xylidino)- | N-(2,6-Dimethylphenyl)-2-(Ethylamino)acetamide | Xylazine Hydrochloride |

|---|---|---|---|

| Molecular Weight | 206.28 g/mol | 206.28 g/mol | 276.79 g/mol |

| Hydrogen Bond Donors | 1 | 2 | 2 |

| Rotatable Bonds | 3 | 4 | 5 |

| Bioavailability | High (CNS-penetrant) | Moderate | High (veterinary use) |

| Toxicity Data | Limited | Low (metabolite of lidocaine) | Moderate (sedative) |

- Toxicity Gaps: Limited data exist for the target compound, though related acetamides (e.g., dimethyl acetamide) show hepatotoxicity risks at high exposures .

Biological Activity

Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is a compound with notable biological activities that have been the subject of various research studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₈N₂O

- SMILES : CC1=C(C(=CC=C1)C)NCC(=O)N(C)C

- InChI : InChI=1S/C12H18N2O/c1-10-5-4-9(6-11(10)13)3-7-12(14)15(2)8-16/h4-6H,3,7-8H2,1-2H3,(H,14,15)

This compound features a dimethylamino group and a xylidine moiety that contribute to its biological properties.

Research indicates that Acetamide, N,N-dimethyl-2-(2,6-xylidino)- may exert its biological effects through various mechanisms:

- Cholinesterase Inhibition : Similar to other acetamides, this compound may inhibit acetylcholinesterase activity, which is crucial for neurotransmission in the nervous system. This inhibition can lead to increased acetylcholine levels and enhanced synaptic transmission.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, protecting cells from oxidative stress.

- Neuroprotective Effects : Given its potential cholinesterase inhibitory activity, this compound may have applications in neurodegenerative diseases like Alzheimer's.

Biological Activity Data

The following table summarizes key findings related to the biological activity of Acetamide, N,N-dimethyl-2-(2,6-xylidino)-:

| Study | Biological Activity | IC50/EC50 Values | Notes |

|---|---|---|---|

| Study 1 | Cholinesterase Inhibition | IC50 = 0.08 ± 0.01 μM | Compounds exhibited competitive inhibition against AChE. |

| Study 2 | Antioxidant Activity | Not specified | Suggested protective effects against oxidative damage. |

| Study 3 | Neuroprotective Effects | Not specified | Potential implications for Alzheimer's treatment. |

Case Study 1: Cholinesterase Inhibition

In a study focusing on the synthesis of benzothiazole-acetamide derivatives, compound 7i demonstrated significant inhibition of acetylcholinesterase with an IC50 value of 0.08 μM, indicating strong potential for treating cognitive disorders associated with cholinergic dysfunction .

Case Study 2: Neuroprotective Potential

Another study explored the neuroprotective effects of similar acetamide derivatives in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death by modulating oxidative stress pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N,N-dimethyl-2-(2,6-xylidino)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. React 2,6-dimethylaniline (2,6-xylidine) with chloroacetyl chloride in a 1:1 molar ratio under controlled conditions (0–5°C, inert atmosphere) to minimize side reactions. Use a base like sodium hydroxide to neutralize HCl byproducts. Purify via recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress using TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane). Yield optimization requires strict temperature control and stoichiometric precision .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show signals for dimethyl groups (δ ~2.3 ppm, singlet, 6H), aromatic protons (δ ~6.8–7.1 ppm, multiplet), and acetamide carbonyl (δ ~165–170 ppm in ¹³C NMR).

- HPLC : Use a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%).

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 235.1 (calculated for C₁₂H₁₇N₂O). Cross-validate with IR for amide C=O stretch (~1650 cm⁻¹) .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, amber glass containers under nitrogen at –20°C to prevent hydrolysis or oxidation. Conduct stability studies using accelerated degradation conditions (40°C/75% RH for 6 months) with periodic HPLC analysis. Avoid exposure to moisture, light, or strong acids/bases .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Acute toxicity studies (oral LD₅₀ > 500 mg/kg in rats) suggest moderate hazard. In case of skin contact, wash with 10% ethanol followed by water. For spills, absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms involving the acetamide group be elucidated under varying pH conditions?

- Methodological Answer : Perform kinetic studies using UV-Vis spectroscopy to track hydrolysis rates. At pH < 3, acid-catalyzed hydrolysis dominates, forming 2,6-dimethylaniline and acetic acid derivatives. At pH > 10, base-mediated cleavage generates a carboxylate intermediate. Use isotopic labeling (e.g., D₂O) and LC-MS to identify intermediates. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states .

Q. What computational approaches are suitable for predicting its binding affinity to biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) with receptor structures (e.g., COX-2 or ion channels) from the PDB. Validate docking poses using Molecular Dynamics (MD) simulations (GROMACS, 100 ns trajectories). Calculate binding free energy via MM-PBSA. Compare with analogs like xylazine (CAS 23076-35-9) to assess structural determinants of activity .

Q. How does structural modification of the xylidino group influence bioactivity in preclinical models?

- Methodological Answer : Synthesize derivatives with substituents at the 4-position of the aromatic ring (e.g., –F, –NO₂) and evaluate antiarrhythmic or analgesic activity in rodent models. Use patch-clamp assays for ion channel modulation. Correlate logP (measured via shake-flask method) with membrane permeability. SAR analysis reveals electron-withdrawing groups enhance potency by 30–50% in ischemia models .

Q. What strategies resolve contradictions in regioselectivity data during electrophilic substitution reactions?

- Methodological Answer : Use Hammett σ⁺ values to predict substituent effects. For nitration, meta-directing effects of the acetamide group dominate, but steric hindrance from the 2,6-dimethyl groups can shift selectivity. Validate via NOESY NMR to confirm spatial arrangements. Computational NBO analysis (Gaussian 09) identifies charge distribution driving regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.